

Application Notes and Protocols: UNC8153

Stability and Storage

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Compound of Interest

Compound Name: UNC8153

Cat. No.: B11927437

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Introduction

UNC8153 is a potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.^{[1][2][3]} It effectively reduces the cellular levels of both NSD2 and the associated H3K36me2 chromatin mark, making it a valuable tool for research into epigenetics and oncology.^{[1][3][4]} **UNC8153** operates through a novel mechanism that is dependent on the proteasome and neddylation.^[1] Given its utility as a chemical probe, understanding its stability and proper handling is critical for ensuring experimental reproducibility and the integrity of research findings. This document provides detailed application notes on the stability and storage of **UNC8153**, along with protocols for its handling and for assessing its stability.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C33H37N5O5	MedKoo Biosciences
Molecular Weight	583.69 g/mol	MedKoo Biosciences
CAS Number	2929304-60-7	Selleck Chemicals

Storage Conditions

Proper storage of **UNC8153** is essential to maintain its chemical integrity and activity. Recommendations vary for the compound in its solid form versus in solution.

Solid Form (Powder)

Condition	Duration	Supplier Recommendations
-20°C	Long-term (months to years)	MedKoo Biosciences, TargetMol, Selleck Chemicals
0 - 4°C	Short-term (days to weeks)	MedKoo Biosciences
Ambient	Shipping (a few weeks)	MedKoo Biosciences

It is recommended to store the solid compound in a dry, dark place.[5]

In Solvent

Stock solutions of **UNC8153** should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.

Temperature	Duration	Supplier Recommendations
-80°C	Up to 1 year	TargetMol, Selleck Chemicals, MedchemExpress
-20°C	Up to 1 month	MedchemExpress, Selleck Chemicals

Solubility Data

UNC8153 exhibits solubility in a range of common laboratory solvents. Sonication may be required to aid dissolution.[6] It is important to note that using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3]

Solvent	Concentration	Supplier Data
DMSO	≥ 100 mg/mL (171.32 mM)	Selleck Chemicals
30 mg/mL (43 mM)	TargetMol	
Ethanol	50 mg/mL	Selleck Chemicals
30 mg/mL (43 mM)	TargetMol	
Water	25 mg/mL	Selleck Chemicals
5 mg/mL (7.17 mM)	TargetMol	
DMF	30 mg/mL (43 mM)	TargetMol
PBS (pH 7.2)	5 mg/mL (7.17 mM)	TargetMol

Formulation for In Vivo Studies

For animal studies, specific formulations are required to ensure solubility and bioavailability. The following protocols are suggested by suppliers:

Protocol	Composition	Resulting Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (3.58 mM)
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.58 mM)
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.58 mM)

When preparing these formulations, it is crucial to add each solvent sequentially and ensure the solution is clear before proceeding to the next step.^[7]

Stability Profile and Degradation

While comprehensive stability data under various conditions like pH and light exposure are not readily available in the public domain, some key aspects of its stability and degradation are known.

- **Shipping Stability:** The compound is considered stable enough for shipping at ambient temperatures for a few weeks.^[5]
- **Metabolic Transformation:** Research has shown that **UNC8153** can be considered a prodrug. Its primary amine moiety is metabolized to an aldehyde. This transformation is crucial for its mechanism of action, which involves the recruitment of the SCFFBXO22 E3 ubiquitin ligase complex to induce NSD2 degradation.^{[4][8]}

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of **UNC8153** in DMSO.

- **Weighing:** Accurately weigh the desired amount of **UNC8153** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
- **Dissolution:** Vortex the solution vigorously. If precipitation or phase separation occurs, sonication in a water bath can be used to aid dissolution.^{[6][7]} Visually inspect for complete dissolution.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: General Method for Assessing Compound Stability by HPLC

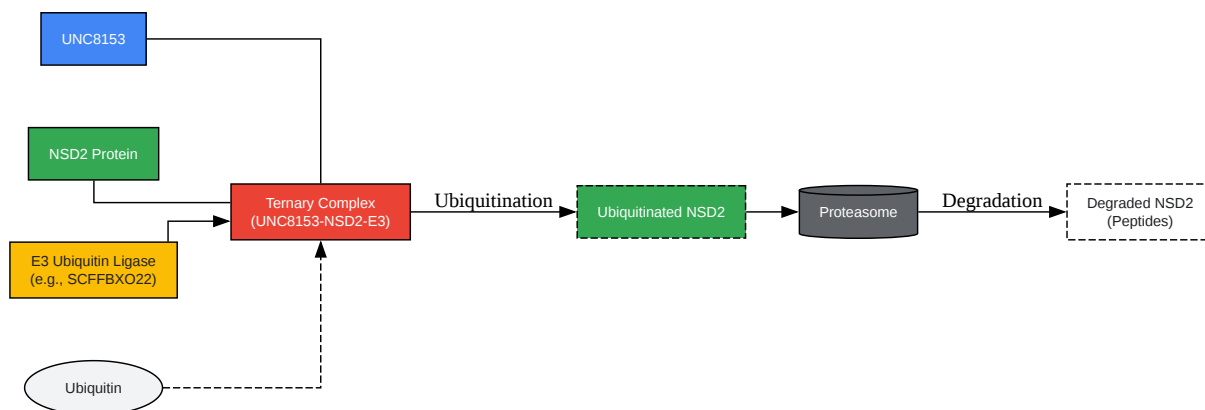
This protocol provides a general framework for researchers to assess the stability of **UNC8153** under specific experimental conditions.

- **Standard Preparation:** Prepare a fresh stock solution of **UNC8153** in a suitable solvent (e.g., DMSO) at a known concentration. This will serve as the 100% reference standard (T=0).

- Incubation Conditions:
 - Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles (e.g., 3-5 cycles from -80°C to room temperature).
 - Long-Term Storage Stability: Store aliquots at various temperatures (-80°C, -20°C, 4°C, room temperature) for different durations (e.g., 1 week, 1 month, 3 months).
 - Solution Stability in Assay Media: Dilute the stock solution in the relevant cell culture or assay buffer and incubate under standard assay conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 8, 24, 48 hours).
- Sample Analysis:
 - At each time point, take a sample from the incubated solution.
 - Quench any reaction if necessary (e.g., by adding acetonitrile or methanol).
 - Centrifuge the samples to pellet any precipitates.
 - Analyze the supernatant by reverse-phase HPLC with UV detection.
- Data Analysis:
 - Integrate the peak area of the parent **UNC8153** compound in each sample.
 - Calculate the percentage of **UNC8153** remaining at each time point relative to the T=0 standard.
 - % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
 - Plot the percentage of remaining **UNC8153** against time to determine the degradation kinetics.

Visualizations

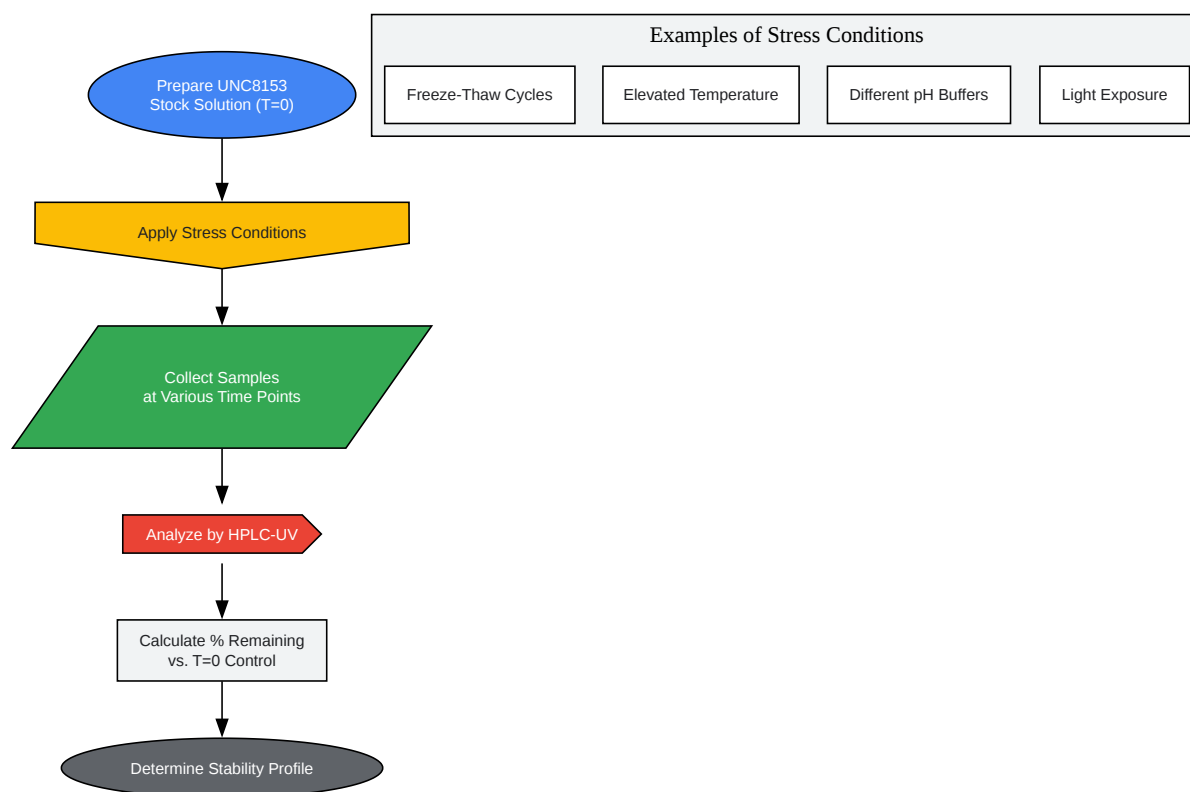
UNC8153 Mechanism of Action



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Caption: **UNC8153**-mediated degradation of NSD2 via ternary complex formation.

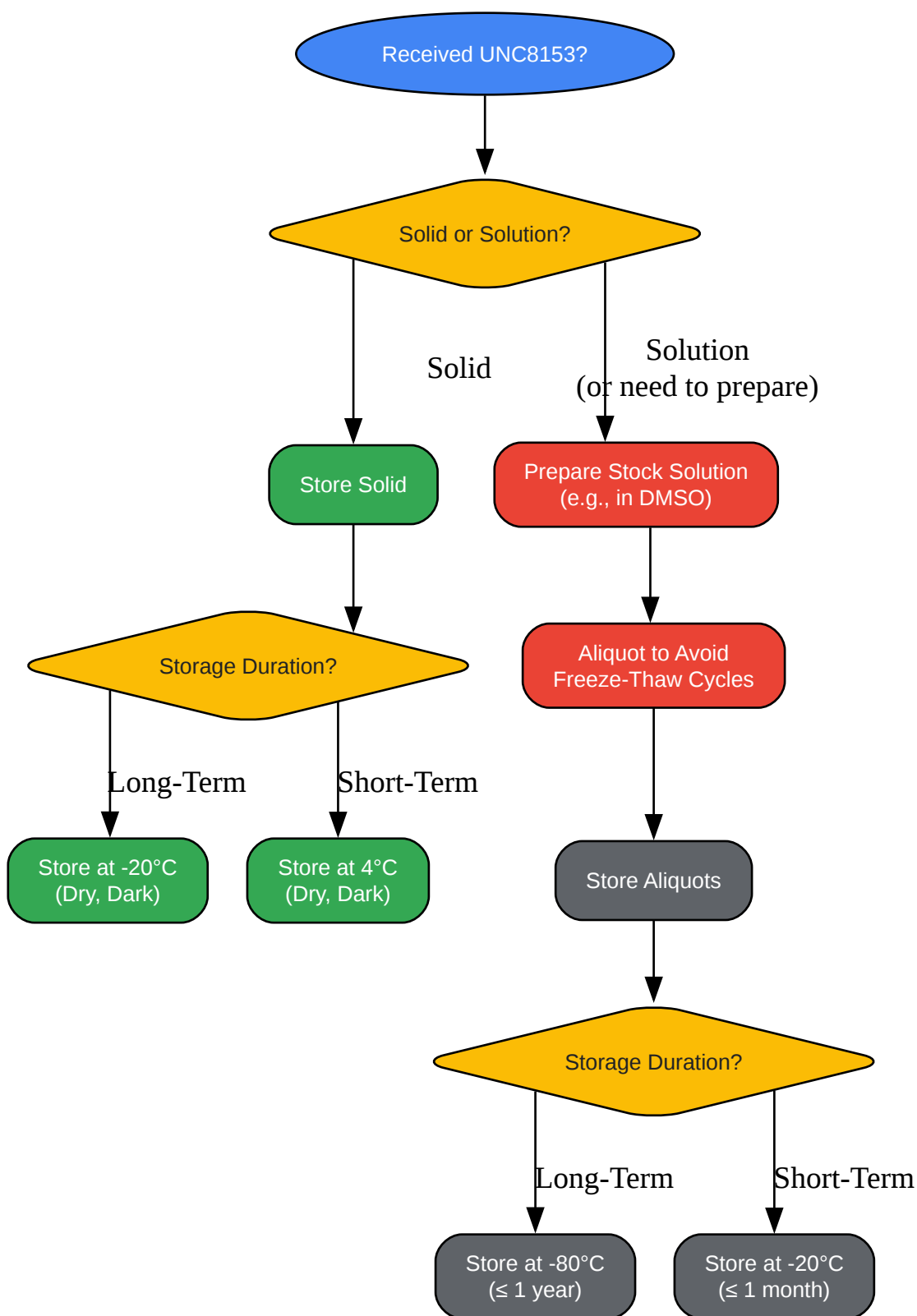
Experimental Workflow for Stability Assessment



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Caption: Workflow for determining the chemical stability of **UNC8153**.

Decision Tree for **UNC8153** Storage and Handling



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Caption: Decision guide for the proper storage and handling of **UNC8153**.

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